molecular formula C11H8F3NO2 B2981583 Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate CAS No. 1416438-70-4

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate

Cat. No.: B2981583
CAS No.: 1416438-70-4
M. Wt: 243.185
InChI Key: SBPMXPHJBULNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate: is a chemical compound characterized by its trifluoromethyl group attached to the indole ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-(trifluoromethyl)-1H-indole as the core structure.

  • Carboxylation Reaction: The indole core is then subjected to a carboxylation reaction, often using reagents like carbon monoxide in the presence of a catalyst.

  • Methylation: Finally, the carboxyl group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in batch reactors, where precise control over temperature and pressure is maintained to optimize yield and purity.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Various substituted indoles.

Mechanism of Action

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

  • Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate: Similar structure but different core ring system.

  • 7-Methoxy-4-(trifluoromethyl)coumarin: Contains a coumarin core with a trifluoromethyl group.

Uniqueness: Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate stands out due to its specific indole structure, which imparts unique chemical and biological properties compared to other trifluoromethyl-containing compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)7-2-3-8(11(12,13)14)9-6(7)4-5-15-9/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPMXPHJBULNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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